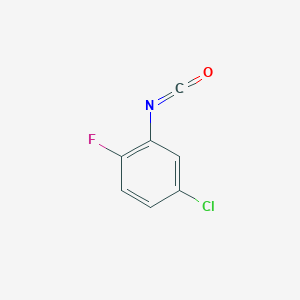
4-Chloro-1-fluoro-2-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Chloro-1-fluoro-2-isocyanatobenzene is a chemical that would likely possess a benzene ring substituted with chlorine, fluorine, and an isocyanate group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of compounds related to this compound, such as derivatives of chloro-nitrobenzene, involves the introduction of various substituents into the aromatic ring. For instance, the synthesis of 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes is achieved by starting with bis(chloronitrophenyl)disulfides and then introducing fluorine-containing groups . Although the exact synthesis of this compound is not described, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1-chloro-4-fluorobenzene has been studied using rotational spectroscopy, which provides rotational constants and dipole moments . These measurements are crucial for understanding the molecular geometry and electronic distribution within the molecule. For this compound, similar techniques could be used to determine its molecular structure and to compare it with related compounds.
Chemical Reactions Analysis
The introduction of electron-withdrawing substituents like fluorine into an aromatic ring can significantly affect the reactivity of other substituents on the ring, such as a chlorine atom . This can lead to an increased susceptibility to nucleophilic attack. In the context of this compound, the presence of the isocyanate group would also influence its reactivity, potentially making it a candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be inferred from related compounds. For example, the dipole moment of 1-chloro-4-fluorobenzene has been determined to be relatively low , which suggests that similar compounds might also exhibit low polarity. The presence of strong electron-withdrawing groups could affect properties such as boiling point, solubility, and stability. However, without specific studies on this compound, these properties would need to be experimentally determined.
Applications De Recherche Scientifique
Building Block in Heterocyclic Synthesis
4-Chloro-1-fluoro-2-isocyanatobenzene and related compounds have been explored as reactive building blocks in heterocyclic synthesis. In particular, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic-oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This synthesis process involves the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery Soňa Křupková et al., 2013.
Fluorination Techniques
The compound has also been a subject of study in the context of fluorination techniques. Research on the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate has been reported. This process has shown the ability to produce various fluorinated aromatic compounds efficiently A. E. Fedorov et al., 2015.
Spectroscopic Studies
Spectroscopic techniques have been employed to study the properties of chloro-fluoro substituted benzene compounds. The rotational spectra and dipole moments of such molecules have been measured, providing insights into their molecular structure and interactions S. Peebles & R. Peebles, 2002.
Synthesis of Fluoronaphthalene Building Blocks
Research has been conducted on the use of chloro-fluoro substituted benzenes in the synthesis of fluoronaphthalene building blocks. These building blocks have applications in pharmaceutical and agricultural research, highlighting the compound's significance in synthesizing complex organic molecules E. Masson & M. Schlosser, 2005.
Catalysis in Organic Chemistry
Compounds similar to this compound have been studied for their role as mediators or catalysts in various organic chemistry reactions. The compound Selectfluor F-TEDA-BF4, for instance, has demonstrated versatility in facilitating different functionalizations of organic compounds, including iodination, bromination, chlorination, nitration, and thiocyanation S. Stavber & M. Zupan, 2005.
Safety and Hazards
“4-Chloro-1-fluoro-2-isocyanatobenzene” is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H315, H317, H318, H332, H334, H335, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-chloro-1-fluoro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUGNQDGAZJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39718-31-5 |
Source


|
| Record name | 4-chloro-1-fluoro-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

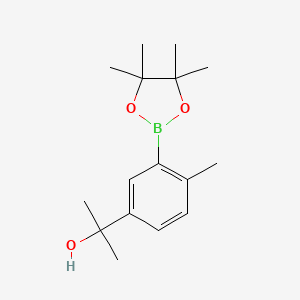
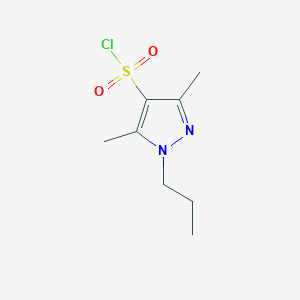
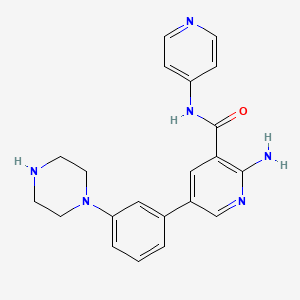
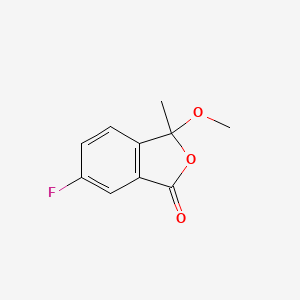
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)
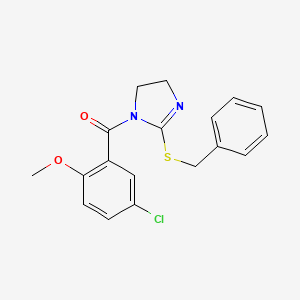
![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)
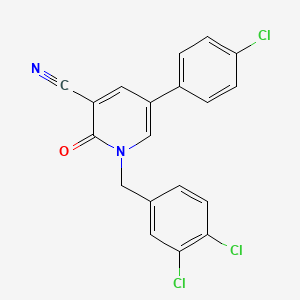
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)